2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

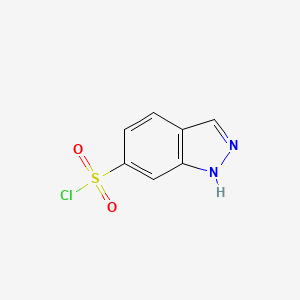

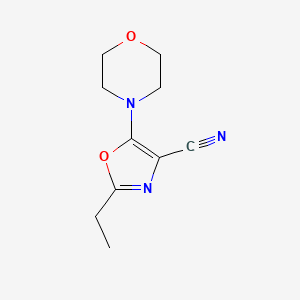

“2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-” is a chemical compound. It is an ester derivative of pentenoic acid . The molecule contains a total of 21 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Molecular Structure Analysis

The molecular structure of “2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-” includes a five-carbon chain with a double bond (pentenoic acid), a hydroxyl group at the 5th carbon, and an ethyl ester group .科学的研究の応用

Novel Polyester Building Block Synthesis

A significant application of derivatives related to 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-, is in the synthesis of novel polyester building blocks. Research indicates that trans-2,5-dihydroxy-3-pentenoic acid methyl ester can be directly formed from pentoses using tin-containing silicates as catalysts. This compound has been co-polymerized with ethyl 6-hydroxyhexanoate, yielding a product with functional groups in the polyester backbone, showcasing potential for functionalizing new co-polymers through reactions such as trifluoroacetic anhydride and thiol–ene chemistry (Elliot et al., 2017).

Chemical Synthesis

The compound has been involved in the synthesis of esters of 5-amino-4-hydroxy-3-methylvaleric acids by reacting esters of 3-methyl-4, 5-epoxy-2-pentenoic acid with amines, leading to the formation of methyl-substituted 4-aminomethyl-4-butanolides or 5-hydroxy-2-piperidones (Stanishevskii et al., 1975). This showcases the compound's utility in generating valuable chemical intermediates for further synthetic applications.

Polymer Modification

Research on modifying biocompatible polyols with cyclic ketene acetal (CKA) derivatives, including those related to 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-, demonstrates the potential for creating acid-labile and biocompatible polymers. These polymers, modified with CKAs, exhibit pH-dependent hydrolysis profiles, opening up applications in targeted drug delivery systems (Cheng et al., 2012).

特性

IUPAC Name |

ethyl (E)-5-hydroxypent-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h3,5,8H,2,4,6H2,1H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKMALLAMABWKB-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2671625.png)

![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid](/img/structure/B2671626.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2671632.png)

![4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2671635.png)

![1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2671639.png)

![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B2671645.png)